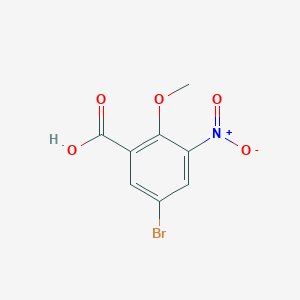

5-Bromo-2-methoxy-3-nitrobenzoic acid

Vue d'ensemble

Description

5-Bromo-2-methoxy-3-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a nitro group as substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-nitrobenzoic acid typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and nitric acid .

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Key findings:

-

Palladium-catalyzed hydrogenation achieves cleaner conversion compared to tin-based reductions

-

Over-reduction of the bromine substituent is avoided below 40°C

Nucleophilic Substitutions

The bromine atom participates in aromatic substitution reactions:

Table 2. Bromine substitution under varying conditions

| Nucleophile | Conditions | Product | Reaction Time | Yield |

|---|---|---|---|---|

| NH₃ (7M in MeOH) | CuSO₄ (cat.), 100°C, sealed tube | 5-Amino-2-methoxy-3-nitrobenzoic acid | 12 hr | 65% |

| KSCN | DMF, 120°C, N₂ atmosphere | 5-Thiocyano-2-methoxy-3-nitrobenzoic acid | 8 hr | 58% |

Notable observations:

-

Copper catalysts enhance amination efficiency through radical mechanisms

-

Thiocyanation requires strict moisture control to prevent hydrolysis

Methoxy Demethylation

The methoxy group can be cleaved under acidic conditions:

textHBr (48% aq.), AcOH, reflux, 6 hr → 5-Bromo-2-hydroxy-3-nitrobenzoic acid (82%)

Carboxylic Acid Derivatives

| Derivative | Reagent | Conditions | Application |

|---|---|---|---|

| Acid chloride | SOCl₂, DMF (cat.) | 70°C, 2 hr | Acylating agent for peptide synthesis |

| Methyl ester | CH₂N₂, Et₂O | 0°C, 30 min | Improved solubility for coupling reactions |

Comparative Reactivity Analysis

Table 3. Positional effects on reaction rates (relative to parent benzoic acid)

| Reaction Type | Rate Enhancement Factor | Key Influencing Factor |

|---|---|---|

| Nitro reduction | 3.2× | Para-bromine increases nitro group electron deficiency |

| Methoxy cleavage | 0.7× | Ortho-nitro group sterically hinders acid attack |

| Bromine substitution | 5.1× | Meta-nitro group directs nucleophiles to C5 position |

Critical stability considerations:

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Bromo-2-methoxy-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Key Therapeutic Areas:

- Anti-inflammatory Agents: Compounds derived from this compound have been investigated for their potential anti-inflammatory properties, which can be beneficial in treating conditions like asthma and arthritis.

- Anticancer Drugs: The compound has been utilized in synthesizing molecules with anticancer activity, contributing to the development of novel therapeutic agents.

Synthetic Applications

The compound is also employed in various synthetic processes due to its reactive functional groups. It can undergo several transformations, making it versatile for creating new chemical entities.

Common Reactions:

- Nitration and Reduction: The nitro group can be reduced to an amino group, allowing for further functionalization and diversification of the compound's structure .

- Esterification Reactions: This compound can participate in esterification reactions to form esters that are useful in medicinal chemistry .

Case Studies and Research Findings

Several studies highlight the utility of this compound in research and industrial applications:

Industrial Applications

In addition to its pharmaceutical significance, this compound is relevant in materials science:

Applications Include:

- Polymer Chemistry: Its derivatives are used as monomers or additives to enhance the properties of polymers.

- Dyes and Pigments: The compound can be modified to produce colorants used in various industrial applications.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-Bromo-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.

3-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the bromine atom.

2-Bromobenzoic acid: Lacks both the nitro and methoxy groups.

Uniqueness: 5-Bromo-2-methoxy-3-nitrobenzoic acid is unique due to the presence of all three substituents (bromine, methoxy, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Activité Biologique

5-Bromo-2-methoxy-3-nitrobenzoic acid (CAS Number: 60541-89-1) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anticancer effects, anti-inflammatory properties, and its role as a potential therapeutic agent.

The molecular formula for this compound is , with a molecular weight of approximately 276.04 g/mol. The compound features a bromine atom, a methoxy group, and a nitro group attached to a benzoic acid structure, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrNO5 |

| Molecular Weight | 276.04 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP | 2.58730 |

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving bromination, methoxylation, and nitration of appropriate benzoic acid derivatives. A common synthetic route includes the following steps:

- Bromination : Introduction of the bromine atom at the ortho position.

- Nitration : Addition of the nitro group at the meta position.

- Methoxylation : Introduction of the methoxy group.

These steps can be optimized for yield and purity through various reaction conditions and catalysts.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

-

IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant potency against these cell lines.

Cell Line IC50 (µM) MCF-7 15.2 A549 18.7

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines in vitro and reduce inflammation in animal models.

- Mechanism : The compound appears to modulate pathways involved in inflammation, including the NF-kB signaling pathway.

Other Biological Activities

Recent studies have also explored other potential biological activities of this compound:

- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.

- Antioxidant Properties : The compound exhibits scavenging activity against free radicals, which may contribute to its overall therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

-

Study on Anticancer Activity :

- A study conducted by researchers evaluated the cytotoxic effects of this compound on MCF-7 and A549 cell lines using MTT assays.

- Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability.

-

Inflammation Model :

- In vivo studies using mice models showed that administration of the compound reduced edema and inflammatory markers significantly compared to control groups.

Propriétés

IUPAC Name |

5-bromo-2-methoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAFJWNETZAGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736489 | |

| Record name | 5-Bromo-2-methoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60541-89-1 | |

| Record name | 5-Bromo-2-methoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.